Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiazole derivatives and contains several functional groups.
- The core structure consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a pyrrole ring (a five-membered heterocycle containing nitrogen).
- The substituents include a 4-butoxybenzoyl group, a 4-methoxyphenyl group, and a methyl ester at the 5-position of the thiazole ring.
- Overall, it’s a complex molecule with potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Given its functional groups, Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could undergo various reactions:
Oxidation: Oxidative processes could modify the benzoyl or thiazole moieties.
Reduction: Reduction of the carbonyl groups or other functionalities.
Substitution: Nucleophilic substitutions at various positions.
- Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Assessing its use in materials science or as a precursor for drug development.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. It likely interacts with cellular targets (enzymes, receptors) or modulates signaling pathways.
- Further research would be needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds might include other thiazole derivatives or pyrrole-containing molecules.
- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would need further investigation.
Biological Activity
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including thiazole and pyrrole rings, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C28H28N2O7S, with a molecular weight of 536.60 g/mol. The structural complexity arises from the combination of various functional groups that contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C28H28N2O7S |
Molecular Weight | 536.60 g/mol |
CAS Number | 617695-43-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiazole and pyrrole rings have been shown to exhibit significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anticancer Potential : The structural features of this compound indicate possible interactions with cancer cell pathways, which could lead to its use in cancer therapy.
Case Studies and Experimental Data
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Antioxidant Activity : A study assessed the DPPH radical scavenging ability of similar thiazole derivatives, reporting significant antioxidant activity with IC50 values comparable to established antioxidants like ascorbic acid .
- Antimicrobial Testing : Research on thiazole and pyrrole derivatives indicated broad-spectrum antimicrobial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole Derivatives | Contain thiazole ring | Antimicrobial, anticancer |
Pyrrole Derivatives | Contain pyrrole ring | Antioxidant, anti-inflammatory |
Methyl Esters | Contain ester functional group | Various biological activities |
This compound stands out due to its unique combination of structural features that may enhance its reactivity and biological activity compared to simpler derivatives.
Properties
CAS No. |
617694-46-9 |
---|---|
Molecular Formula |
C28H28N2O7S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-5-6-15-37-20-13-9-18(10-14-20)23(31)21-22(17-7-11-19(35-3)12-8-17)30(26(33)24(21)32)28-29-16(2)25(38-28)27(34)36-4/h7-14,22,31H,5-6,15H2,1-4H3/b23-21+ |
InChI Key |
NJBYWXOULUWFJQ-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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